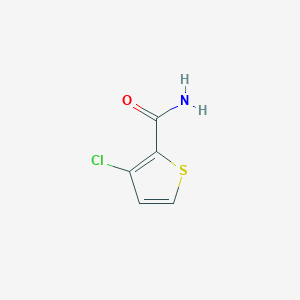

3-Chlorothiophene-2-carboxamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKVMZZENXNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384567 | |

| Record name | 3-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-68-0 | |

| Record name | 3-Chloro-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147123-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147123-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorothiophene-2-carboxamide CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound belonging to the thiophene carboxamide class of molecules. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the chlorine atom and the carboxamide functional group on the thiophene ring is expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and an analysis of its potential biological significance based on related structures.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 147123-68-0 | [1] |

| Molecular Formula | C₅H₄ClNOS | [1] |

| Molecular Weight | 161.61 g/mol | [1] |

| Melting Point | 105 °C | |

| Appearance | White to off-white crystalline solid (Expected) | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid (Precursor)

This protocol is adapted from the known synthesis of the precursor carboxylic acid.

Materials:

-

3-Hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride (PCl₅)

-

Carbon tetrachloride (CCl₄), absolute

-

Sodium bicarbonate (NaHCO₃)

-

Activated carbon

-

Hydrochloric acid (HCl)

-

Water (H₂O)

Procedure:

-

Dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride and bring the solution to a boil.

-

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL of carbon tetrachloride dropwise over 3 hours.

-

Reflux the mixture for 13 hours.

-

Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.

-

Cool the residue and cautiously add 450 mL of water dropwise.

-

Heat the mixture to boiling and then allow it to cool.

-

Filter the resulting precipitate under suction.

-

Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

-

Collect the 3-chlorothiophene-2-carboxylic acid by filtration. The expected melting point is 185-186 °C.

Experimental Protocol: Amidation of 3-Chlorothiophene-2-carboxylic acid

This is a general procedure for the amidation of a carboxylic acid.

Method 1: Using Thionyl Chloride

Materials:

-

3-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

Procedure:

-

Suspend 3-chlorothiophene-2-carboxylic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorothiophene-2-carbonyl chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent such as DCM or toluene.

-

Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with vigorous stirring, or bubble ammonia gas through the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Using Coupling Reagents

Materials:

-

3-Chlorothiophene-2-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ammonium chloride (NH₄Cl)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve 3-chlorothiophene-2-carboxylic acid in anhydrous DMF.

-

Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add ammonium chloride (1.5 equivalents) followed by DIPEA (2.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Thiophene H-4 | ~7.1 - 7.3 | Doublet | J ≈ 5-6 |

| Thiophene H-5 | ~7.5 - 7.7 | Doublet | J ≈ 5-6 |

| Amide -NH₂ | ~5.5 - 7.5 (broad) | Singlet | - |

The thiophene protons will appear as two doublets in the aromatic region. The amide protons will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene C-2 | ~162 - 165 |

| Thiophene C-3 | ~128 - 132 |

| Thiophene C-4 | ~125 - 128 |

| Thiophene C-5 | ~130 - 134 |

| Carbonyl C=O | ~165 - 170 |

The carbonyl carbon will be in the downfield region typical for amides. The thiophene carbons will resonate in the aromatic region, with the carbon bearing the chlorine atom and the carbon attached to the carboxamide group being significantly influenced by these substituents.

IR Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Strong, Broad (two bands for primary amide) |

| C=O Stretch (Amide I) | 1630 - 1695 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| C-N Stretch | 1350 - 1450 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the primary amide group.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 161 and an [M+2]⁺ peak at m/z 163 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pattern:

-

Loss of NH₂: A significant fragment at m/z 145 corresponding to the [M-NH₂]⁺ acylium ion.

-

Loss of CONH₂: A fragment at m/z 117 corresponding to the [M-CONH₂]⁺ chlorothiophene radical cation.

-

Loss of Cl: A fragment at m/z 126 corresponding to the [M-Cl]⁺ ion.

Potential Biological Activities and Applications

While there is no specific biological data for this compound, the thiophene carboxamide scaffold is prevalent in many biologically active compounds. Research on structurally related molecules suggests potential applications in the following areas:

-

Anticancer Activity: Many thiophene carboxamide derivatives have been investigated as potential anticancer agents. They have been shown to act through various mechanisms, including the inhibition of kinases and tubulin polymerization. The specific substitution pattern on the thiophene ring and the nature of the amide substituent are crucial for activity.

-

Antimicrobial Activity: Thiophene-based compounds have a long history as antimicrobial agents. Thiophene carboxamides have been reported to exhibit antibacterial and antifungal properties. The chlorine substituent may enhance this activity.

-

Antiviral Activity: Some heterocyclic carboxamides, including thiophene derivatives, have been identified as inhibitors of viral replication, for instance, against norovirus.

-

Enzyme Inhibition: The thiophene ring can act as a bioisostere for a phenyl ring, and thiophene carboxamides have been designed as inhibitors for various enzymes implicated in disease.

It is important to note that these are potential applications based on the broader class of thiophene carboxamides, and the specific biological profile of this compound would need to be determined through experimental studies.

Conclusion

This compound is a readily accessible synthetic building block with potential for further chemical modification and biological evaluation. The synthetic routes outlined provide a practical approach for its preparation in a laboratory setting. Based on the known bioactivities of related thiophene carboxamides, this compound represents a valuable starting point for the design and discovery of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, reactivity, and biological potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom and a carboxamide group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery and development process, as these properties fundamentally influence a molecule's behavior, including its solubility, permeability, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNOS | [1] |

| Molecular Weight | 161.61 g/mol | [1][2] |

| Melting Point | 101-105 °C | [1][2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Note: Predicted values for the related compound 5-chlorothiophene-2-carboxylic acid include a boiling point of 287.0±20.0 °C and a pKa of 3.32±0.10, which may offer a rough estimation.[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are general in nature and are widely applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate.

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone) are selected.

-

Sample Preparation: A known mass of this compound is added to a known volume of the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (typically a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Methodology (Shake-Flask Method):

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow the compound to partition between them.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic route for this compound.

Caption: Synthesis of this compound.[4]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for determining the key physicochemical properties discussed.

Caption: Workflow for Melting Point Determination.

References

3-Chlorothiophene-2-carboxamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of 3-Chlorothiophene-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a substituted thiophene derivative. The core structure consists of a five-membered aromatic thiophene ring, chlorinated at the 3-position and substituted with a carboxamide group at the 2-position.

Molecular Identity and Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNOS | [1][2] |

| Molecular Weight | 161.61 g/mol | [1][2] |

| CAS Number | 147123-68-0 | [1] |

| IUPAC Name | This compound | |

| Melting Point | 105 °C | [1] |

| Canonical SMILES | C1=CC(=C(S1)C(=O)N)Cl |

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from 3-hydroxy-2-methoxycarbonyl-thiophene or a related precursor. Below are the experimental protocols for the synthesis of a key precursor and the final compound.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid

A common precursor for the synthesis of this compound is its corresponding carboxylic acid. A detailed protocol for its synthesis is as follows:

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride (PCl₅)

-

Absolute carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Active carbon

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

-

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.

-

Boil the mixture under reflux for 13 hours.

-

Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

-

While cooling, add 450 ml of water dropwise.

-

Heat the mixture to boiling and then allow it to cool.

-

Filter the resulting precipitate under suction.

-

Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

-

Filter off the active carbon under suction.

-

Acidify the cooled solution with hydrochloric acid to precipitate the product.

-

The resulting solid is 3-chlorothiophene-2-carboxylic acid, which has a melting point of 185°-186° C.

Synthesis of this compound

The conversion of the carboxylic acid to the carboxamide can be achieved through several standard organic chemistry methods. A referenced multi-step synthesis is summarized below.

Reaction Scheme (based on Huddleston et al., 1993):

This is a three-step process starting from 3-amino-2-thiophenecarboxylic acid hydrazide.

Step 1:

-

Reagents: Hydrazine hydrate, butan-1-ol

-

Conditions: Heating for 4 hours

-

Yield: 59%

Step 2:

-

Reagents: Concentrated HCl, sodium nitrite, water

-

Conditions: 0.08 hours

-

Yield: 8%

Step 3:

-

Reagents: Phosphorus pentachloride, phosphoryl chloride

-

Conditions: Heating for 1 hour

-

Yield: 21%

Note: The detailed experimental procedures for this specific multi-step synthesis were not fully available in the searched literature.

Spectral and Quantitative Data

While a comprehensive set of spectral data for this compound was not found in the public domain, data for its precursor, 3-Chlorothiophene-2-carboxylic acid, is available and can serve as a reference.

| Data Type | This compound | 3-Chlorothiophene-2-carboxylic Acid (CAS: 59337-89-2) |

| ¹H NMR | Data not available | Spectrum available[3] |

| IR Spectrum | Data not available | Spectrum available[3] |

| Mass Spectrum | Data not available | Spectrum available[3] |

Biological Activity and Signaling Pathways

Thiophene carboxamide derivatives have garnered significant interest due to their wide range of biological activities, most notably their potential as anticancer agents.

Anticancer Activity

Research has shown that various thiophene carboxamide derivatives exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the disruption of cellular processes crucial for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent. These compounds are believed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

Induction of Intrinsic Apoptotic Pathway

Another key mechanism of action for some thiophene carboxamides is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. Their ability to interfere with fundamental cellular processes like microtubule dynamics and apoptosis makes them attractive candidates for the development of targeted therapies. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical scaffold.

References

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-Chlorothiophene-2-carboxamide from 3-chlorothiophene-2-carboxylic acid

Synthesis of 3-Chlorothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of this compound, a valuable building block in medicinal chemistry and drug development, starting from 3-chlorothiophene-2-carboxylic acid. The primary focus is on practical, high-yield methodologies suitable for laboratory and scale-up applications.

Overview of Synthetic Strategies

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by ammonia. The two most prevalent strategies for the synthesis of this compound from its corresponding carboxylic acid are:

-

Two-Step, One-Pot Acyl Chloride Formation and Amination: This is the most common and robust method. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ or after isolation with an ammonia source to yield the final amide.

-

Direct Amide Coupling: This method utilizes coupling reagents to facilitate the direct reaction between the carboxylic acid and an ammonia source in a single step. Reagents such as carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU) are employed to form an active ester intermediate which then readily reacts with the amine.

The choice of method often depends on the scale of the reaction, substrate sensitivity, and desired purity. The acyl chloride route is often preferred for its cost-effectiveness and high yields.

Reaction Pathways and Mechanisms

The general transformation involves the activation of the carboxyl group of 3-chlorothiophene-2-carboxylic acid, making it susceptible to nucleophilic attack by ammonia.

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate using Thionyl Chloride

This is a reliable and high-yielding two-step, one-pot procedure. Thionyl chloride converts the carboxylic acid to the more reactive 3-chlorothiophene-2-carbonyl chloride, which is then quenched with aqueous ammonia.

Experimental Workflow:

A Technical Guide to the Biological Activity of 3-Chlorothiophene-2-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 3-chlorothiophene-2-carboxamide derivatives and their parent carboxylic acid. The thiophene ring is a well-established privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties. The introduction of a chlorine atom at the 3-position and a carboxamide group at the 2-position of the thiophene ring offers a unique chemical space for the development of novel therapeutic agents. This document synthesizes the available data on their anticancer, enzyme inhibitory, and antimicrobial activities, providing detailed experimental protocols and visualizing key processes to facilitate further research and development in this area.

Anticancer Activity

Derivatives of 3-chlorothiophene have demonstrated notable potential as anticancer agents. The primary focus of existing research has been on metal complexes of the parent 3-chlorothiophene-2-carboxylic acid and related chalcone structures.

Quantitative Data on Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [1]

| Compound/Complex | Cancer Cell Line | Inhibition Rate (%) at 50 µg/mL |

| Complex 3 [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L·5H₂O | MDA-MB-231 (Breast) | 43.98 ± 1.02 |

| Complex 4 [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L·5H₂O | K562 (Leukemia) | 62.05 ± 1.15 |

| A549 (Lung) | 36.93 ± 2.04 | |

| HepG2 (Liver) | 46.38 ± 1.86 | |

| SW480 (Colon) | 66.83 ± 1.05 |

L represents the deprotonated form of 3-chlorothiophene-2-carboxylic acid.

Table 2: Anticancer Activity of Chlorothiophene-Based Chalcone Analogs [2]

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| C4 | WiDr (Colorectal) | 0.77 |

| C6 | WiDr (Colorectal) | 0.45 |

Experimental Protocols: Anticancer Assays

1. Synthesis of 3-Chlorothiophene-2-carboxylic Acid Metal Complexes [1]

This protocol describes the synthesis of a nickel (II) complex (Complex 3) as an example.

-

Materials: 3-Chlorothiophene-2-carboxylic acid, Sodium Hydroxide (NaOH), Deionized Water (H₂O), Methanol (CH₃OH), Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O).

-

Procedure:

-

Dissolve 0.098 g (0.6 mmol) of 3-chlorothiophene-2-carboxylic acid and 0.020 g (0.5 mmol) of NaOH in a mixture of 5 mL H₂O and 5 mL CH₃OH. Stir until all solids are dissolved.

-

In a separate flask, dissolve 0.143 g (0.6 mmol) of NiCl₂·6H₂O in a mixture of 2.5 mL H₂O and 2.5 mL CH₃OH.

-

Add the nickel chloride solution to the carboxylic acid solution.

-

Stir the resulting mixture at room temperature.

-

Slowly evaporate the solvent at room temperature to obtain crystalline products.

-

2. Synthesis of Chlorothiophene-Based Chalcones via Claisen-Schmidt Condensation [2]

-

Materials: 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene, appropriate aromatic aldehyde, Methanol (MeOH), 40% Potassium Hydroxide (KOH) solution.

-

Procedure:

-

Prepare a mixture of the substituted 2-acetyl-chlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in 20 mL of methanol.

-

Add 4 mL of 40% KOH solution to the mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane/ethyl acetate (7:3).

-

Upon completion, process the reaction mixture to isolate the chalcone product.

-

3. Cell Viability Assessment by MTT Assay [3][4][5]

This is a general protocol for determining the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Test compounds, cancer cell lines (e.g., HeLa, HepG2), complete cell culture medium (e.g., DMEM with 10% FBS), MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), 96-well plates, microplate reader.

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete medium.

-

Treat the cells with various concentrations of the compound and incubate for another 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

-

Enzyme Inhibition

While specific studies on this compound derivatives as enzyme inhibitors are limited, related structures have shown inhibitory activity against key kinases involved in disease pathways.

Quantitative Data on Enzyme Inhibition

Table 3: Kinase Inhibitory Activity of a Benzothiophene Carboxylate Derivative [6]

| Compound | Target Enzyme | IC₅₀ (µM) |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 |

This finding suggests that the chlorinated thiophene carboxylate scaffold is a promising starting point for the design of kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay

A general protocol for assessing kinase inhibition is provided below. This would need to be adapted for the specific kinase of interest.

-

Materials: Test compound, purified target kinase, substrate peptide, ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, substrate peptide, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a specified time at an optimal temperature.

-

Stop the reaction and add the detection reagent to quantify the product (e.g., ADP) formed.

-

Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition relative to a control without the inhibitor.

-

Determine the IC₅₀ value from the dose-response curve.

-

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral potential of this compound derivatives is an underexplored area. However, studies on other chlorinated thiophene derivatives have indicated promising activity. For instance, 5-chloro-thiophene analogs have shown anti-norovirus activity with an EC₅₀ value of 30 µM.[7] Similarly, various thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] Further screening of this compound derivatives against a panel of microbes and viruses is warranted.

Visualizations: Workflows and Signaling Pathways

To aid in the conceptualization of research and development involving this compound derivatives, the following diagrams illustrate key processes.

Caption: General synthesis of N-substituted 3-chlorothiophene-2-carboxamides.

Caption: Workflow for in vitro anticancer screening of new compounds.

Some chlorothiophene-based chalcones are thought to exert their anticancer effects by activating the p53 tumor suppressor pathway, leading to apoptosis.[10]

Caption: Proposed p53-mediated apoptosis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 3-Chlorothiophene-2-carboxamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxamide is a versatile heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis. Its unique structural features, including the reactive chlorine atom at the 3-position and the carboxamide group at the 2-position of the thiophene ring, provide multiple avenues for functionalization. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in modern synthetic methodologies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available methyl 3-amino-2-thiophenecarboxylate. The overall synthetic pathway involves the formation of a hydrazide, followed by a diazotization and subsequent chlorination.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 3-Amino-2-thiophenecarboxylic acid hydrazide

-

To a solution of methyl 3-amino-2-thiophenecarboxylate in butan-1-ol, hydrazine hydrate is added.

-

The reaction mixture is heated under reflux for 4 hours.

-

After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford 3-amino-2-thiophenecarboxylic acid hydrazide.

Step 2: Formation of Thiophene-2-carbonyl azide intermediate

-

The hydrazide from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature.

-

The reaction is stirred for a short period (approximately 0.08 hours) to form the azide intermediate.

Step 3: Synthesis of this compound

-

To the solution containing the azide intermediate, phosphorus pentachloride and phosphoryl chloride are added.

-

The mixture is heated for 1 hour.

-

After the reaction is complete, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield this compound.

Quantitative Data for Synthesis

| Step | Reactants | Reagents & Conditions | Reaction Time | Yield |

| 1 | Methyl 3-amino-2-thiophenecarboxylate | Hydrazine hydrate, butan-1-ol, Heating | 4 h | 59% |

| 2 | 3-Amino-2-thiophenecarboxylic acid hydrazide | conc. HCl, Sodium nitrite, H₂O | 0.08 h | 8% |

| 3 | Thiophene-2-carbonyl azide intermediate | Phosphorus pentachloride, phosphoryl chloride, Heating | 1 h | 21% |

Precursor Synthesis: 3-Chlorothiophene-2-carboxylic acid

The precursor for many derivatives, 3-chlorothiophene-2-carboxylic acid, can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene.

Synthetic Pathway

Caption: Synthesis of 3-Chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid[2]

-

A solution of 3-hydroxy-2-methoxycarbonyl-thiophene in absolute carbon tetrachloride is added dropwise over 3 hours to a boiling solution of phosphorus pentachloride in absolute carbon tetrachloride.

-

The mixture is refluxed for 13 hours.

-

The carbon tetrachloride is distilled off, and the residue is evaporated to near dryness under vacuum.

-

Water is added dropwise while cooling, and the mixture is then heated to boiling and allowed to cool.

-

The resulting precipitate is filtered and then boiled with active carbon in a sodium bicarbonate solution.

-

The active carbon is filtered off, and the cooled solution is acidified with hydrochloric acid to yield 3-chlorothiophene-2-carboxylic acid.

Applications in Organic Synthesis: A Building Block for Cross-Coupling Reactions

The chlorine atom at the 3-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse array of functionalized thiophene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific examples with this compound are not abundant in the literature, the general principles can be applied to this substrate. The electron-withdrawing nature of the carboxamide group can influence the reactivity of the C-Cl bond.

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Representative Experimental Conditions (Hypothetical based on similar substrates):

-

Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium(0) or palladium(II) complexes.

-

Ligand: Phosphine ligands such as PPh₃, SPhos, or XPhos may be required, especially for less reactive aryl chlorides.

-

Base: Typically an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

-

Temperature: Reactions are typically heated, often in the range of 80-120 °C.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. This reaction is a powerful tool for the synthesis of arylamines. This compound can serve as the aryl halide component, allowing for the introduction of various amino groups at the 3-position.

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Representative Experimental Conditions (Hypothetical based on similar substrates):

-

Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands like BINAP, Xantphos, or those from the Buchwald ligand series are crucial for high yields.

-

Base: A strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ is typically employed.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used.

-

Temperature: The reaction is usually conducted at elevated temperatures, ranging from 80 to 110 °C.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-2-carboxamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize the 3-position of the thiophene ring using this compound as a starting material is of significant interest to medicinal chemists. For instance, the synthesis of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors for anti-angiogenic therapy has been reported.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward multi-step synthesis and the reactivity of its chloro-substituent in palladium-catalyzed cross-coupling reactions provide access to a vast array of substituted thiophene derivatives. The ability to introduce diverse aryl, vinyl, and amino functionalities at the 3-position opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Further exploration of the reactivity of this building block is expected to lead to the development of new and efficient synthetic methodologies for the construction of complex molecular targets.

References

The Versatility of Thiophene Carboxamides: A Technical Guide for Medicinal Chemistry

Introduction: The thiophene ring is a prominent scaffold in medicinal chemistry, prized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. When combined with a carboxamide linker, the resulting thiophene carboxamide core serves as a versatile platform for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the burgeoning applications of thiophene carboxamides in medicinal chemistry, with a focus on their anticancer, antiviral, antifungal, and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Applications

Thiophene carboxamides have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cellular processes essential for tumor growth.

Kinase Inhibition

A primary anticancer strategy for thiophene carboxamides involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. For instance, a series of novel thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have demonstrated significant anti-proliferative activity against various cancer cell lines and effective VEGFR-2 inhibition.[1] Compound 14d from this series exhibited an IC50 value of 191.1 nM against VEGFR-2 and showed excellent anti-proliferative effects against HCT116, MCF7, PC3, and A549 cell lines.[1] The mechanism of action for such compounds involves blocking the cell cycle, inducing apoptosis through increased reactive oxygen species (ROS) production, and reducing the phosphorylation of downstream signaling molecules like ERK and MEK.[1]

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its overexpression is linked to the development of several human cancers.[2] A novel series of trisubstituted thiophene-3-carboxamide selenide derivatives has been developed, with compound 16e showing the most potent antiproliferative activity against the HCT116 cell line with an IC50 of 3.20 µM and impressive EGFR kinase inhibition with an IC50 of 94.44 nM.[2]

The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in apoptosis. A series of thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[3][4] Compound 1 (4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide) was identified as a hit compound with a JNK1 kinase inhibitory IC50 of 26.0 µM.[3] Further optimization led to compounds with improved potency.[3]

Quantitative Data: Anticancer Activity of Thiophene Carboxamides

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| 14d | VEGFR-2 | IC50 | 191.1 nM | [1] |

| 16e | EGFR Kinase | IC50 | 94.44 nM | [2] |

| 16e | HCT116 | IC50 | 3.20 µM | [2] |

| 2b | Hep3B | IC50 | 5.46 µM | [5][6] |

| 2e | Hep3B | IC50 | 12.58 µM | [5][6] |

| Compound 1 | JNK1 Kinase | IC50 | 26.0 µM | [3] |

| JCI-20679 | Mitochondrial Complex I | - | Potent Inhibition | [7] |

| MB-D2 | A375 | - | Significant Cytotoxicity | [8] |

Other Anticancer Mechanisms

Thiophene carboxamides also exhibit anticancer activity through mechanisms other than kinase inhibition.

Analogues of the natural product solamin, where the γ-lactone ring is replaced by a thiophene-3-carboxamide moiety, have shown potent antitumor activity by inhibiting mitochondrial complex I.[7] The lead compound in this series, JCI-20679 , demonstrated in vivo antitumor activity in xenograft mice.[7]

Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[5][6] Compounds 2b and 2e were found to be the most active in a synthesized series against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively.[5][6] These compounds disrupt the formation of 3D spheroids of Hep3B cells and show interaction patterns similar to CA-4 within the colchicine-binding pocket of tubulin.[5][6]

A series of novel thiophene carboxamide scaffold-based compounds, including MB-D2 , have been shown to induce apoptosis in cancer cells.[8] MB-D2 was particularly effective against the A375 melanoma cell line, causing caspase-3/7 activation, mitochondrial depolarization, and a decrease in ROS production, with high selectivity for cancer cells over normal cells.[8]

Diagram: General Synthesis of Thiophene Carboxamides

References

- 1. benchchem.com [benchchem.com]

- 2. pblassaysci.com [pblassaysci.com]

- 3. benchchem.com [benchchem.com]

- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. texaschildrens.org [texaschildrens.org]

Spectroscopic and Synthetic Profile of 3-Chlorothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a known synthetic pathway for 3-Chlorothiophene-2-carboxamide. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from closely related thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 - 7.8 | d | ~5.0 | H5 |

| ~7.1 - 7.3 | d | ~5.0 | H4 |

| ~7.5 (broad s) | s | - | -NH₂ |

| ~5.8 (broad s) | s | - | -NH₂ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Amide) |

| ~135 | C2 |

| ~130 | C3 |

| ~128 | C5 |

| ~126 | C4 |

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1620 | Medium | N-H Bend (Amide II) |

| ~1400 | Medium | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

Predicted as KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 161/163 | 100/33 | [M]⁺ (Molecular Ion) |

| 145/147 | Moderate | [M-NH₂]⁺ |

| 117/119 | Moderate | [M-CONH₂]⁺ |

| 89 | Moderate | [C₄H₂S]⁺ |

Predicted via Electron Ionization (EI)

Experimental Protocols

The following section details a reported synthetic protocol for this compound and provides a general methodology for acquiring the spectroscopic data presented in this guide.

Synthesis of this compound

A reported synthesis for this compound involves a multi-step reaction sequence starting from Methyl 3-amino-2-thiophenecarboxylate. The key transformation involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by amidation.

A multi-step reaction with 3 steps has been reported:

-

Hydrazine hydrate / butan-1-ol / 4 h / Heating

-

conc. HCl, sodium nitrite / H₂O / 0.08 h

-

phosphorus pentachloride, phosphoryl chloride / 1 h / Heating [1]

This synthesis was reported by Huddleston, Patrick R.; Barker, John M.; Adamczewska, Yolante Z.; Wood, Michael L.; Holmes, David in the Journal of Chemical Research, Miniprint in 1993.[1]

General Spectroscopic Methodology

The following are general protocols that would be suitable for obtaining the spectroscopic data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced, and the resulting fragmentation pattern analyzed.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the general workflow for spectroscopic analysis.

Caption: Synthetic pathway to this compound.

Caption: Workflow for spectroscopic characterization.

References

The Discovery and Synthesis of Novel Thiophene Carboxamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiophene carboxamide analogues, with a particular focus on their anticancer properties. It details experimental protocols, summarizes key quantitative data, and visualizes the intricate signaling pathways and experimental workflows involved in their development.

Core Synthetic Strategies

The synthesis of thiophene carboxamide analogues often begins with the versatile 2-aminothiophene-3-carboxamide core. One of the most common and efficient methods for constructing this core is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.

A general synthetic approach for creating a library of N-aryl-2-(acylamino)thiophene-3-carboxamides involves the acylation of the 2-amino group of a pre-formed thiophene-3-carboxamide intermediate. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Key Biological Targets and Mechanisms of Action

Thiophene carboxamide analogues have demonstrated inhibitory activity against a variety of key biological targets implicated in diseases such as cancer. These include:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can stifle a tumor's blood supply.

-

EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its activation leads to increased cell proliferation, survival, and metastasis.[2]

-

-

Non-Receptor Tyrosine Kinases:

-

JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNK signaling is involved in cellular responses to stress, and its dysregulation is linked to various diseases, including cancer.[3]

-

-

Apoptosis Pathway: Many thiophene carboxamide analogues exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases (e.g., caspase-3/7) and the disruption of the mitochondrial membrane potential.[4]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected novel thiophene carboxamide analogues against various cancer cell lines and kinase targets.

Table 1: Anticancer Activity of Thiophene Carboxamide Analogues (IC50 values in µM)

| Compound | A375 (Melanoma) | HT-29 (Colorectal) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colorectal) | PC3 (Prostate) | A549 (Lung) | H1299 (Lung) | Reference |

| MB-D2 | 11.74% viability at 100µM | - | 38.93% viability at 100µM | - | - | - | - | - | [4] |

| MB-D4 | 33.42% viability at 100µM | - | 53.98% viability at 100µM | - | - | - | - | - | [4] |

| Compound 2b | - | - | - | 5.46 | - | - | - | - | [5] |

| Compound 2e | - | - | - | 12.58 | - | - | - | - | [5] |

| Compound 5 | - | - | - | < 10 | 4.28 - 9.31 | - | - | - | [6][7] |

| Compound 21 | - | - | - | < 10 | 4.28 - 9.31 | - | - | - | [6][7] |

| Compound 14d | - | - | < 10 | - | < 10 | < 10 | < 10 | - | [1] |

| Compound 21a | - | - | - | - | - | - | - | 0.0125 | [2] |

Table 2: Kinase Inhibitory Activity of Thiophene Carboxamide Analogues (IC50 values)

| Compound | Target Kinase | IC50 | Reference |

| Compound 1 | JNK1 | 26.0 µM | [3] |

| Compound 25 | JNK1 | 1.32 µM | [3] |

| Compound 38 | JNK1 | 2.6 µM | [3] |

| Compound 6 | JNK3 | 0.05 µM | [8] |

| Compound 17 | JNK3 | 35 nM | [8] |

| Compound 5 | VEGFR-2 | 0.59 µM | [7] |

| Compound 21 | VEGFR-2 | 1.29 µM | [7] |

| Compound 14d | VEGFR-2 | 191.1 nM | [1] |

| Compound 21a | EGFR | 0.47 nM | [2] |

| Compound 21a | HER2 | 0.14 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel thiophene carboxamide analogues.

Synthesis of 2-(acylamino)thiophene-3-carboxamides (General Procedure)

This protocol describes a general method for the synthesis of N-substituted 2-(acylamino)thiophene-3-carboxamides.

Materials:

-

Appropriate 2-aminothiophene-3-carboxamide

-

Desired acyl chloride or carboxylic acid

-

Coupling agent (e.g., EDC, HATU)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the 2-aminothiophene-3-carboxamide (1 equivalent) and the carboxylic acid (1.1 equivalents) in the anhydrous solvent.

-

Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.

-

If using an acyl chloride, dissolve the 2-aminothiophene-3-carboxamide and the base in the anhydrous solvent and add the acyl chloride (1.1 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(acylamino)thiophene-3-carboxamide.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Thiophene carboxamide analogues (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the thiophene carboxamide analogues in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

Materials:

-

Cancer cells treated with thiophene carboxamide analogues

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed and treat the cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.

-

After the desired incubation period, allow the plate to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescence signal is proportional to the amount of caspase-3/7 activity.

Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the cationic dye JC-1 to measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

Cancer cells treated with thiophene carboxamide analogues

-

JC-1 dye

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed and treat the cells with the test compounds in a suitable plate or flask.

-

After treatment, incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove the excess dye.

-

Analyze the cells using a fluorescence microplate reader or a flow cytometer.

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).

-

The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization and apoptosis.

In Vitro Kinase Assays (General Protocol for VEGFR-2, EGFR, JNK)

This protocol provides a general framework for measuring the inhibitory activity of thiophene carboxamide analogues against specific kinases.

Materials:

-

Recombinant human kinase (VEGFR-2, EGFR, or JNK)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase assay buffer

-

Thiophene carboxamide analogues (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ATP consumption)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the thiophene carboxamide analogues in the kinase assay buffer.

-

In a multi-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal, which is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow for novel thiophene carboxamide analogues.

Signaling Pathways

References

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chlorothiophene-2-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chlorothiophene-2-carboxamide and its derivatives are significant scaffolds in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of various biologically active molecules, including anticoagulants like Rivaroxaban.[1] This document provides detailed protocols for the synthesis of the key precursor, 3-chlorothiophene-2-carboxylic acid, its conversion to the corresponding acid chloride, and the subsequent amidation to yield a variety of N-substituted this compound derivatives.

I. Synthesis of 3-Chlorothiophene-2-carboxylic acid

The primary starting material for the synthesis of this compound derivatives is 3-chlorothiophene-2-carboxylic acid. A common synthetic route involves the chlorination and hydrolysis of a thiophene derivative.

Protocol 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid

This protocol is adapted from a procedure involving the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride.[2]

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride (PCl₅)

-

Carbon tetrachloride (CCl₄), absolute

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Activated carbon

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Dropping funnel

-

Apparatus for vacuum evaporation

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and standard laboratory glassware

Procedure:

-

Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride in a round-bottom flask and bring the solution to a boil.

-

In a separate container, prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

-

Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.

-

Reflux the reaction mixture for an additional 13 hours.

-

Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.

-

While cooling the residue, carefully and dropwise add 450 ml of water.

-

Heat the aqueous mixture to boiling and then allow it to cool.

-

Filter the resulting precipitate under suction.

-

Boil the collected precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate in water.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate and acidify it with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-chlorothiophene-2-carboxylic acid.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |

| 3-Chlorothiophene-2-carboxylic acid | 3-hydroxy-2-methoxycarbonyl-thiophene | PCl₅, CCl₄ | Not specified | 185-186 | [2] |

| 3-Chlorothiophene-2-carboxylic acid | Commercially available | - | - | 186-190 |

II. Synthesis of 3-Chlorothiophene-2-carbonyl chloride

The carboxylic acid is activated by converting it to the more reactive acid chloride, which readily reacts with amines to form the amide bond. A standard method for this conversion is the use of thionyl chloride (SOCl₂).

Protocol 2: General Procedure for the Synthesis of 3-Chlorothiophene-2-carbonyl chloride

Materials:

-

3-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

Equipment:

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a fume hood, suspend 1 equivalent of 3-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane or toluene in a round-bottom flask.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add 1.5-2.0 equivalents of thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification.

III. Synthesis of this compound Derivatives

The final step is the amidation of 3-chlorothiophene-2-carbonyl chloride with a primary or secondary amine.

Protocol 3: General Procedure for the Synthesis of N-substituted 3-Chlorothiophene-2-carboxamides

Materials:

-

3-Chlorothiophene-2-carbonyl chloride

-

Desired primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

A base (e.g., triethylamine or pyridine, if the amine is used as its salt or if the reaction solvent is not basic)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve 1.0-1.2 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic base (like triethylamine, if needed) in an anhydrous solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Prepare a solution of 1 equivalent of crude 3-chlorothiophene-2-carbonyl chloride in the same anhydrous solvent.

-

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Example Application: Synthesis of Rivaroxaban Intermediate

A notable application of this chemistry is in the synthesis of the anticoagulant drug Rivaroxaban.[1] In this synthesis, 5-chlorothiophene-2-carboxylic acid is activated and then reacted with a complex amine intermediate.[1]

Quantitative Data for Exemplary Derivatives:

| Derivative | Amine | Base/Solvent | Yield | Purity (HPLC) | Reference |

| Racemic Rivaroxaban | Racemic 4-[4-[5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl] morpholine-3-one | 1-Methylimidazole/DCM | 90% (Theoretical) | 99.9% | [1] |

Visualizations

Caption: General synthesis workflow for this compound derivatives.

Caption: Mechanism of the amidation reaction to form the final product.

References

Application Notes and Protocols for N-Acylation with 3-Chlorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the N-acylation of amines using 3-chlorothiophene-2-carbonyl chloride. This protocol is essential for synthesizing novel thiophene-2-carboxamide derivatives, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

N-acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of amide bonds. The reaction between an amine and an acyl chloride, such as 3-chlorothiophene-2-carbonyl chloride, is a robust method for creating N-substituted amides.[1] 3-Chlorothiophene-2-carbonyl chloride is a reactive acylating agent, and its derivatives are intermediates in the synthesis of various biologically active compounds.[2][3] The following protocols detail the safe handling, reaction setup, execution, and purification for the successful N-acylation of primary and secondary amines.

Safety and Handling

3-Chlorothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[4][5][6]

Hazard Summary:

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[4]

-

Use a face shield for added protection.[7]

Handling Procedures:

-